2-Methyl-5-[(4-methylpiperazin-1-YL)carbonyl]aniline
Overview
Description
2-Methyl-5-[(4-methylpiperazin-1-yl)carbonyl]aniline is an organic compound with the molecular formula C13H19N3O. It is a derivative of aniline, featuring a piperazine ring substituted with a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-[(4-methylpiperazin-1-yl)carbonyl]aniline typically involves the reaction of 2-methylaniline with 4-methylpiperazine in the presence of a carbonylating agent. One common method involves the use of phosgene or triphosgene as the carbonylating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of safer and more environmentally friendly carbonylating agents is also a consideration in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-[(4-methylpiperazin-1-yl)carbonyl]aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3) under acidic conditions
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted aniline derivatives depending on the electrophile used
Scientific Research Applications
2-Methyl-5-[(4-methylpiperazin-1-yl)carbonyl]aniline has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Materials Science: The compound is explored for its potential in creating novel polymers and materials with unique properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: It is used in the development of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 2-Methyl-5-[(4-methylpiperazin-1-yl)carbonyl]aniline involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes or receptors. The piperazine ring is known to interact with neurotransmitter receptors, potentially influencing their activity. The carbonyl group can form hydrogen bonds with active site residues, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-(4-methylpiperazin-1-yl)aniline: Similar structure but lacks the carbonyl group.
2-((4-Methylpiperazin-1-yl)methyl)aniline: Similar structure with a different substitution pattern.
2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine: Contains a different amine group .
Uniqueness
2-Methyl-5-[(4-methylpiperazin-1-yl)carbonyl]aniline is unique due to the presence of both the piperazine ring and the carbonyl group, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
(3-amino-4-methylphenyl)-(4-methylpiperazin-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-10-3-4-11(9-12(10)14)13(17)16-7-5-15(2)6-8-16/h3-4,9H,5-8,14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZLMFGUGMMAAIB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501198647 | |
Record name | (3-Amino-4-methylphenyl)(4-methyl-1-piperazinyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501198647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
926251-54-9 | |
Record name | (3-Amino-4-methylphenyl)(4-methyl-1-piperazinyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=926251-54-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-Amino-4-methylphenyl)(4-methyl-1-piperazinyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501198647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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